![molecular formula C18H26ClNO2 B2431142 1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1396878-43-5](/img/structure/B2431142.png)
1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one, also known as 4'-chloro-α-PVP, is a synthetic cathinone that belongs to the class of psychoactive substances. It has gained popularity in recent years due to its potent effects on the central nervous system. In
Scientific Research Applications
Synthesis and Crystal Structure
Research has delved into the synthesis and crystal structure of compounds similar to "1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one". For instance, the synthesis and crystal structure of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime was explored, demonstrating its nonplanar molecular structure and chair conformation of the piperidine, without intra- or intermolecular hydrogen bonds in its crystal structure, indicating broad inhibitory activities toward fungi (Xue Si-jia, 2011).
Pharmacological Potential
The compound and its derivatives have been studied for their pharmacological potential. For example, research into cyclic organophosphorus compounds and their stereochemistry has contributed to understanding the molecular behavior and potential applications of these compounds in various pharmacological contexts (R. Edmundson, 1972). Additionally, the study on the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor showcases the diverse pharmacological research being conducted with compounds featuring piperidine and chlorobenzyl groups (J. Shim et al., 2002).
Bioorganic Chemistry
Novel syntheses involving the compound's structural motifs have been pursued, such as the creation of bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, highlighting potent bacterial biofilm and MurB inhibitors. This research underscores the compound's relevance in developing new antibacterial agents with significant inhibitory activities against various bacterial strains (Ahmed E. M. Mekky, S. Sanad, 2020).
Chemical Engineering and Material Science
The compound and related structures have also found applications in materials science, such as corrosion inhibition for mild steel in hydrochloric acid medium. This illustrates the compound's versatility and potential in industrial applications beyond pharmaceuticals (A. Senthilkumar et al., 2009).
Mechanism of Action
Target of Action
The compound 1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic piperidine derivative . Piperidine derivatives have been found to exhibit high selectivity for resistant Plasmodium falciparum , suggesting that this compound may also target the same organism.
Mode of Action
These compounds are known to inhibit the growth of Plasmodium falciparum , suggesting that this compound may also interact with its targets to inhibit their growth or function.
Biochemical Pathways
Given its potential antiplasmodial activity, it may interfere with the biochemical pathways essential for the survival and proliferation of plasmodium falciparum .
Result of Action
The result of the compound’s action is likely the inhibition of the growth or function of its targets. In the case of Plasmodium falciparum, this would result in the prevention or treatment of malaria . .
properties
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO2/c1-18(2,3)17(21)20-10-8-15(9-11-20)13-22-12-14-4-6-16(19)7-5-14/h4-7,15H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVKUWJVKFJIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)COCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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